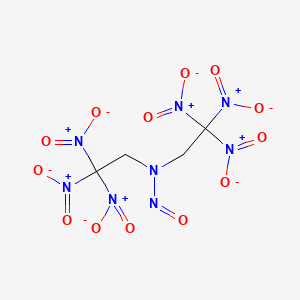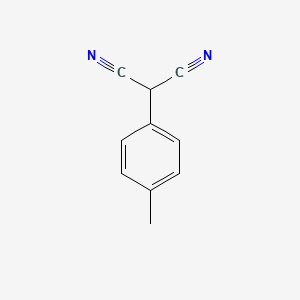
N,N,N-Tripropylpropan-1-aminium cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Tripropylpropan-1-aminium cyanide: is a quaternary ammonium compound with the molecular formula C12H26N2 It is characterized by the presence of three propyl groups and one propan-1-aminium group attached to the central nitrogen atom, along with a cyanide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: The compound can be synthesized through a one-pot reaction involving the alkylation of propan-1-amine with propyl halides in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the removal of the halide ions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N,N-Tripropylpropan-1-aminium cyanide can undergo nucleophilic substitution reactions, where the cyanide ion acts as a nucleophile, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides, under basic conditions, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the starting materials.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: N,N,N-Tripropylpropan-1-aminium cyanide can be used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents:
Industry:
Surfactants: It can be used in the formulation of surfactants and detergents due to its amphiphilic nature.
Electroplating: The compound may be employed in electroplating processes to improve the quality and uniformity of metal coatings.
Wirkmechanismus
The mechanism of action of N,N,N-Tripropylpropan-1-aminium cyanide primarily involves its interaction with biological membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In chemical reactions, the cyanide ion acts as a nucleophile, attacking electrophilic centers in organic molecules.
Vergleich Mit ähnlichen Verbindungen
Tetrapropylammonium Bromide: Similar in structure but with a bromide anion instead of cyanide.
Tetrapropylammonium Chloride: Another quaternary ammonium compound with a chloride anion.
Uniqueness:
Cyanide Ion: The presence of the cyanide ion in N,N,N-Tripropylpropan-1-aminium cyanide imparts unique reactivity, particularly in nucleophilic substitution reactions.
Applications: While similar compounds are used in various industrial applications, the specific properties of the cyanide ion make this compound particularly useful in certain synthetic and catalytic processes.
Eigenschaften
CAS-Nummer |
35082-01-0 |
|---|---|
Molekularformel |
C13H28N2 |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
tetrapropylazanium;cyanide |
InChI |
InChI=1S/C12H28N.CN/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2/h5-12H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
UOJLYQHYJJGUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCC.[C-]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
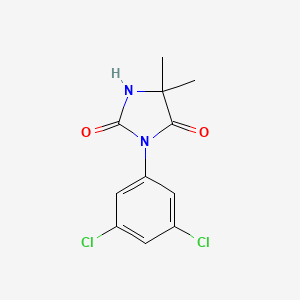
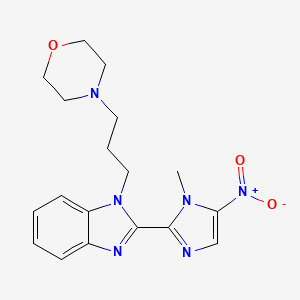
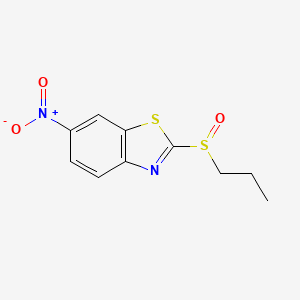
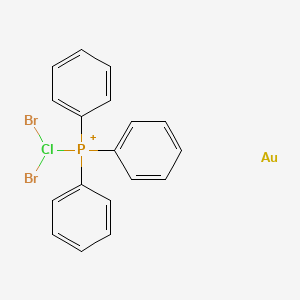

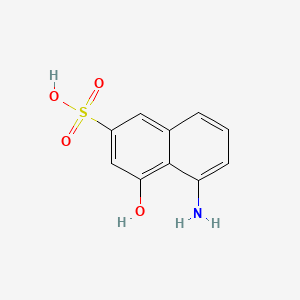
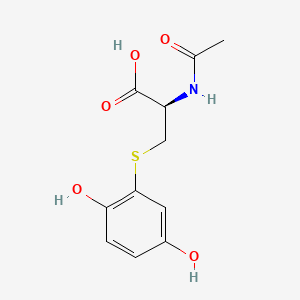
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)

